(1-(4-Bromophenyl)-3,3-dimethylcyclobutyl)methanamine
Overview
Description
The compound “(1-(4-Bromophenyl)-3,3-dimethylcyclobutyl)methanamine” is a chemical compound with the empirical formula C10H12BrN . It is a solid substance .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringNCC1(C2=CC=C(C=C2)Br)CC1
. The InChI key for this compound is SOZRMVNRGDOZBY-UHFFFAOYSA-N
. Physical And Chemical Properties Analysis
The compound is a solid . It has a molecular weight of 226.11 . Unfortunately, other physical and chemical properties like melting point, boiling point, and solubility were not found in the sources I accessed.Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : The synthesis of complex molecules often involves the creation of intermediates such as 1-bromo-2-(1-isothiocyanatoalkyl)benzenes, which are derived from 2-bromophenyl ketones or methanamines. These intermediates can undergo further reactions, such as cyclization, to produce novel compounds with potential applications in various fields of chemistry and pharmacology (Kobayashi et al., 2013).
Antioxidant Properties : Derivatives of bromophenols synthesized from bromination and demethylation reactions have been found to possess effective antioxidant properties. Such compounds, through their radical scavenging activities, could be important in the development of new antioxidant agents, showcasing the potential of bromophenyl compounds in contributing to health-related research (Çetinkaya et al., 2012).
Organocatalyst Poison : In the context of chemical synthesis, certain by-products, such as N,N'-dimethyl-1-phenyl-1-(o-tolyl)methanamine, can arise from benzylation reactions and act as poisons for organocatalysts, affecting the efficiency of reactions like thiourea-catalyzed glycosylations. Understanding these interactions is crucial for refining synthesis processes (Colgan et al., 2016).
Domino Reactions for Heterocyclic Compounds : Copper-catalyzed domino reactions involving bromophenyl methanamines can lead to the synthesis of quinazolines, highlighting the role of bromophenyl compounds in facilitating the production of heterocyclic structures with potential pharmaceutical applications (Omar et al., 2014).
Safety and Hazards
The safety data sheet for a similar compound, 4-Bromobenzylamine, indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to handle such compounds with appropriate safety measures, including wearing protective gloves, protective clothing, eye protection, and face protection .
Properties
IUPAC Name |
[1-(4-bromophenyl)-3,3-dimethylcyclobutyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrN/c1-12(2)7-13(8-12,9-15)10-3-5-11(14)6-4-10/h3-6H,7-9,15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHUVVEVALVZTPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)(CN)C2=CC=C(C=C2)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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